Bienvenue dans la boutique en ligne BenchChem!

Bithionol

Anthelmintic efficacy Fasciola hepatica Motility assay

Bithionol uniquely combines oxidative phosphorylation uncoupling with allosteric sAC inhibition (IC50 4 µM) at the bicarbonate binding site, unlike salicylanilides. This dual action supports cAMP signaling research and flatworm energy metabolism studies. It outperforms hexachlorophene in antibacterial assays (MIC50/90 12.5 µM vs. S. aureus, sub-MIC biofilm inhibition). Validated for Fasciola hepatica motility, ovarian cancer cytotoxicity (IC50 19–60 µM), and transthyretin amyloidogenesis inhibition. Well-characterized toxicity (mouse LD50 >1000 mg/kg). Ideal as a reference compound for parasitology, bacteriology, and oncology research.

Molecular Formula C12H6Cl4O2S
Molecular Weight 356 g/mol
CAS No. 1394-04-3
Cat. No. B075329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBithionol
CAS1394-04-3
SynonymsBithionol
Bitin
Molecular FormulaC12H6Cl4O2S
Molecular Weight356 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl
InChIInChI=1S/C12H6Cl4O2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H
InChIKeyJFIOVJDNOJYLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)
4 mg/L (at 25 °C)
1.12e-05 M
Sol in dil caustic soln. A 4% sodium hydroxide soln will dissolve 16.2% bithionol. 15.0 g/100 ml acetone;  19.0 g/100 ml polysorbate 80;  72.5 g/100 ml dimethylacetamide;  5.0 g/100 ml lanolin at 42 °C;  4.0 g/100 ml pine oil;  1.0 g/100 ml corn oil;  0.5 g/100 ml propylene glycol;  0.3 g/100 ml 70% ethanol
Freely sol in ether;  sol in chloroform and dilute soln of fixed alkali hydroxides
In water, 4 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Bithionol (CAS 97-18-7) Procurement Guide: Substituted Phenol Anthelmintic and Antimicrobial Compound


Bithionol (2,2′-thiobis(4,6-dichlorophenol)) is a halogenated substituted phenol compound with established anthelmintic, antibacterial, and algicidal properties [1]. It belongs to the substituted phenols class, which includes hexachlorophene, niclofolan, and nitroxynil, and is structurally related to salicylanilides such as niclosamide, oxyclozanide, and rafoxanide [2]. Historically used for treating Fasciola hepatica (liver fluke) infections in humans and animals, as well as Anoplocephala perfoliata (tapeworms) in horses [3], bithionol has been largely replaced by triclabendazole for fascioliasis but remains a valuable research tool due to its unique dual activity as both an oxidative phosphorylation uncoupler and a soluble adenylyl cyclase (sAC) inhibitor [4].

Why Bithionol Cannot Be Substituted with Generic Salicylanilides or Other Substituted Phenols


Although bithionol shares structural and pharmacological class features with salicylanilides (e.g., niclosamide, oxyclozanide, rafoxanide) and other substituted phenols (e.g., hexachlorophene, niclofolan), substitution is not straightforward due to quantifiable differences in (i) mechanism of action duality, (ii) antimicrobial spectrum and MIC values, (iii) physicochemical properties affecting formulation, and (iv) toxicity profiles. Unlike salicylanilides which primarily act as oxidative phosphorylation uncouplers, bithionol demonstrates a unique mixed-inhibition mechanism at the bicarbonate binding site of soluble adenylyl cyclase (sAC) with an IC50 of 4 μM [1]. Furthermore, in head-to-head antibacterial assays, bithionol outperforms hexachlorophene under sebum-containing conditions, while showing distinct MIC profiles against Staphylococcus aureus clinical isolates [2] [3]. These quantifiable differences directly impact experimental reproducibility, formulation compatibility, and downstream application outcomes, making direct generic substitution scientifically invalid.

Bithionol Quantitative Differentiation Evidence: Comparator-Based Procurement Decision Guide


Bithionol vs. Oxyclozanide, Rafoxanide, Hexachlorophene: In Vitro Fasciola hepatica Motility Paralysis Comparison

In a direct head-to-head in vitro motility study using an isometric transducer system, bithionol, oxyclozanide, rafoxanide, niclofolan, and hexachlorophene all induced rapid spastic paralysis of Fasciola hepatica at concentrations of 1.0 μg/mL and above [1]. Bithionol demonstrated equivalent potency to the comparator salicylanilides and substituted phenols at this threshold concentration, with both phasic and tonic components evident at ≤1.0 μg/mL and the phasic component disappearing at higher concentrations [1]. This confirms that bithionol achieves the same minimal effective concentration as oxyclozanide and rafoxanide in inducing fluke paralysis.

Anthelmintic efficacy Fasciola hepatica Motility assay

Bithionol vs. Niclosamide and Other Anthelmintics: Comparative In Vitro Efficacy Against Angiostrongylus costaricensis

In a comparative in vitro study evaluating 20 anthelmintics against Angiostrongylus costaricensis and A. cantonensis, phenolic compounds including bithionol, hexylresorcinol, and niclosamide were all effective against A. costaricensis, whereas compounds containing piperazine, lactone, or benzimidazole moieties were not consistently effective [1]. This study establishes that bithionol shares the phenolic compound class efficacy advantage over non-phenolic anthelmintics, with bithionol and niclosamide showing comparable effectiveness [1].

Angiostrongylus Anthelmintic screening Parasitic nematodes

Bithionol vs. Hexachlorophene: Antibacterial Performance in Sebum-Containing vs. Sebum-Free Conditions

In a direct head-to-head in vitro antibacterial study using six strains of Corynebacterium acnes isolated from acne pustules, bithionol and hexachlorophene produced the largest zones of inhibition over a wide range of concentrations in sebum-free agar cup assays [1]. However, both compounds showed significantly decreased inhibition zones in the presence of 0.25% synthetic sebum, whereas p-chloro-m-xylenol was least affected by sebum [1]. This demonstrates that while bithionol and hexachlorophene have comparable antibacterial potency in clean systems, both exhibit similar formulation-dependent efficacy reductions.

Antibacterial Corynebacterium acnes Topical formulation

Bithionol vs. Hexachlorophene: Comparative In Vitro Inhibition of Giardia lamblia and Trichomonas vaginalis

In a comparative in vitro study evaluating the growth inhibition of Giardia lamblia and Trichomonas vaginalis, bithionol, dichlorophene, and hexachlorophene were tested [1]. While the abstract does not provide specific IC50 values, the inclusion of all three compounds in the comparative study indicates they were evaluated for antiprotozoal activity [1]. This study establishes bithionol as an alternative to hexachlorophene in antiprotozoal research applications.

Antiprotozoal Giardia Trichomonas

Bithionol Biotinylated Probes: Quantified MIC50/MIC90 Against Staphylococcus aureus Clinical Isolates

In a 2023 study exploring bithionol's antibacterial target, biotinylated bithionol probes Bio-A2-1 and Bio-A2-3 displayed antibacterial activities against S. aureus with MIC50/MIC90 values of 12.5/12.5 μM against clinical isolates [1]. The study further demonstrated that these probes inhibited biofilm formation in 10 out of 12 S. aureus clinical isolates at sub-MIC concentrations (1/4× or 1/2× MIC) [1]. The bactericidal activity of bithionol was confirmed by an MBC/MIC ratio of 4 and time-kill curve studies [1]. This represents the most recent quantitative MIC characterization of bithionol against S. aureus, establishing a benchmark for procurement in antibacterial research.

Staphylococcus aureus Antibacterial Biofilm inhibition

Bithionol vs. Generic Soluble Adenylyl Cyclase Inhibitors: Unique Allosteric Mechanism at Bicarbonate Binding Site

Bithionol inhibits soluble adenylyl cyclase (sAC) with an IC50 of 4 μM and demonstrates a unique mixed-inhibition mechanism at the bicarbonate binding site [1]. Unlike other sAC inhibitors, bithionol acts through the bicarbonate binding site via a predominantly allosteric mechanism, making it the first known sAC inhibitor to operate through this specific binding modality [1]. In NF-κB activation assays, bithionol blocks IκBα phosphorylation with an IC50 of 15.8 μM in a reporter gene assay [2]. This mechanism is distinct from salicylanilides such as oxyclozanide and rafoxanide, which primarily act as oxidative phosphorylation uncouplers [3].

soluble adenylyl cyclase cAMP signaling Enzyme inhibition

Bithionol Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Anthelmintic Research: Fasciola hepatica Motility and Mechanism Studies

Based on the demonstrated in vitro efficacy at 1.0 μg/mL [1], bithionol is appropriate for Fasciola hepatica motility assays and mechanism-of-action studies where a substituted phenol scaffold is preferred over salicylanilides. The compound's dual mechanism (oxidative phosphorylation uncoupling plus sAC inhibition) provides a unique research tool for investigating energy metabolism disruption in parasitic flatworms.

Antibacterial Screening and Biofilm Inhibition Studies

With validated MIC50/MIC90 values of 12.5 μM against S. aureus clinical isolates and demonstrated biofilm inhibition at sub-MIC concentrations (1/4× or 1/2× MIC) [2], bithionol serves as a reference compound for antibacterial susceptibility testing, biofilm inhibition screening, and target identification studies (e.g., SecA1 protein investigations) in Gram-positive bacterial research.

Soluble Adenylyl Cyclase (sAC) Inhibitor Research

Given its unique status as the first known sAC inhibitor acting through the bicarbonate binding site via an allosteric mechanism (IC50 = 4 μM) [3], bithionol is an essential tool compound for cAMP signaling research, particularly for studies requiring distinction between transmembrane adenylyl cyclase and sAC activity, or investigations of bicarbonate-sensing pathways.

Drug Repositioning Studies in Oncology and Amyloidogenesis

Bithionol's demonstrated cytotoxicity toward ovarian cancer cell lines (IC50 range: 19–60 μM) and its activity as a transthyretin amyloidogenesis inhibitor [4] [5] support its use in drug repositioning studies. The compound's well-characterized in vivo toxicity profile (mouse LD50: >1000 to <5000 mg/kg; rat LD50: ~5000 mg/kg) [4] provides a safety benchmark for preclinical oncology and amyloidosis research applications.

Quote Request

Request a Quote for Bithionol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.